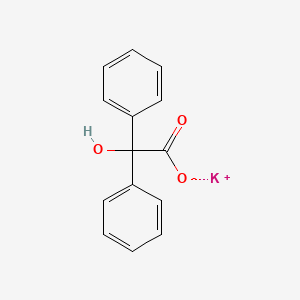
1,2,3-Propanetriyl tris(bromoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetriyl tris(bromoacetate) is a chemical compound with the molecular formula C9H11Br3O6. It is also known by its systematic name, 1,1’,1’'-(1,2,3-Propanetriyl) tris(2-bromoacetate). This compound is characterized by the presence of three bromoacetate groups attached to a propane-1,2,3-triyl backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriyl tris(bromoacetate) can be synthesized through the esterification of glycerol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Propanetriyl tris(bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetriyl tris(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and bromoacetic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted esters.
Hydrolysis: The major products are glycerol and bromoacetic acid.
Reduction: The major products are the corresponding alcohols.
Aplicaciones Científicas De Investigación
1,2,3-Propanetriyl tris(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetriyl tris(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also act as an alkylating agent, modifying biomolecules by forming covalent bonds with nucleophilic sites.
Comparación Con Compuestos Similares
1,2,3-Propanetriyl tris(bromoacetate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate groups. It has different reactivity and applications.
1,2,3-Propanetriyl tris(acetate): Lacks the halogen atoms, resulting in different chemical properties and reactivity.
1,2,3-Propanetriyl tris(benzoylacetate): Contains benzoyl groups, leading to different applications and reactivity.
The uniqueness of 1,2,3-Propanetriyl tris(bromoacetate) lies in its bromoacetate groups, which confer specific reactivity and applications in organic synthesis and other fields.
Propiedades
Número CAS |
64503-08-8 |
|---|---|
Fórmula molecular |
C9H11Br3O6 |
Peso molecular |
454.89 g/mol |
Nombre IUPAC |
2,3-bis[(2-bromoacetyl)oxy]propyl 2-bromoacetate |
InChI |
InChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
Clave InChI |
CJUOWAWICLNGCQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)



![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)




![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)



![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
